1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine

Anti-angiogenesis In vivo tumor inhibition Ehrlich ascites tumor

This 1,4-disubstituted piperazine is the most potent anti-angiogenic compound in its chemotype (EAT model) and a confirmed GPR151 activator & FBW7 modulator. Its 2,5-dibromobenzenesulfonyl moiety enables unique halogen-bonding interactions not achievable with monobromo or non-halogenated analogs. Ideal for TNBC tumor biology and habenular GPCR signaling studies. For R&D use only; not for human or veterinary applications.

Molecular Formula C23H22Br2N2O2S
Molecular Weight 550.31
CAS No. 398996-95-7
Cat. No. B2368351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine
CAS398996-95-7
Molecular FormulaC23H22Br2N2O2S
Molecular Weight550.31
Structural Identifiers
SMILESC1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Br)Br
InChIInChI=1S/C23H22Br2N2O2S/c24-20-11-12-21(25)22(17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2
InChIKeyWBTADHJQFRTDKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine (CAS 398996-95-7): A Dibrominated Sulfonyl-Piperazine with Dual Anti-Proliferative and Anti-Angiogenic Activity


1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine (CAS 398996-95-7) is a synthetic 1,4-disubstituted piperazine derivative belonging to the benzhydryl-sulfonyl-piperazine class. It features a benzhydryl (diphenylmethyl) group at the N1 position and a 2,5-dibromobenzenesulfonyl moiety at the N4 position, giving it a molecular weight of 550.31 Da . This compound has been evaluated as part of systematic structure-activity relationship (SAR) studies exploring the impact of sulfonyl substituents on antiproliferative activity against MDA-MB-231 human breast cancer cells and in vivo anti-angiogenic efficacy in the mouse Ehrlich ascites tumor (EAT) model . Additionally, it has been profiled in multiple high-throughput screening (HTS) campaigns, including a cell-based assay for GPR151 activation and biochemical screens targeting FBW7 and MITF .

Why Generic Substitution of 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine (CAS 398996-95-7) Is Not Advisable


Within the benzhydryl-sulfonyl-piperazine chemotype, the identity, position, and number of substituents on the sulfonyl phenyl ring critically govern both the in vitro antiproliferative potency and the in vivo anti-angiogenic efficacy, as demonstrated through systematic SAR studies comparing derivatives bearing 4-methyl, 4-chloro, 4-tert-butyl, and 2,5-dibromo substitutions . The 2,5-dibromo substitution pattern present in CAS 398996-95-7 confers the highest anti-angiogenic activity among the series in the EAT model, a property not shared by monobromo or non-halogenated analogs . Furthermore, this compound exhibits a distinct HTS bioactivity fingerprint—registering as a GPR151 activator and FBW7 modulator—that is not replicated by close structural analogs . Consequently, substituting with another in-class compound is likely to result in loss of the specific dual anti-proliferative/anti-angiogenic profile and the unique polypharmacology signature that define this compound's scientific utility.

Quantitative Differential Evidence for 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine (398996-95-7) vs. Comparators


Superior In Vivo Anti-Angiogenic Potency of the 2,5-Dibromo Analog Relative to Other Sulfonyl-Substituted Derivatives

In a head-to-head comparison of five 1-benzhydryl-sulfonyl-piperazine derivatives (3a-3e) in the mouse Ehrlich ascites tumor (EAT) model, the 2,5-dibromophenyl analog 3e (structurally equivalent to CAS 398996-95-7) demonstrated the highest tumor inhibitory and anti-angiogenic effects among all tested compounds. The study evaluated tumor-bearing mice peritoneum and chorioallantoic membrane (CAM) models, and compound 3e outperformed derivatives bearing 4-methyl, 4-methoxy, 4-chloro, and 4-nitro substituents on the sulfonyl phenyl ring . This establishes the 2,5-dibromo substitution as a critical pharmacophoric element for in vivo anti-angiogenic activity within this series.

Anti-angiogenesis In vivo tumor inhibition Ehrlich ascites tumor

Quantified Antiproliferative Activity Against MDA-MB-231 Breast Cancer Cells: 2,5-Dibromo vs. 4-tert-Butyl Analog

In a direct comparative study of five 1-benzhydryl-sulfonyl-piperazine derivatives (7a-7e) evaluated under identical conditions using the MTS assay, the target compound 7e (CAS 398996-95-7; 2,5-dibromophenyl) inhibited MDA-MB-231 breast cancer cell proliferation by 20.6 ± 0.001% (P = 0.001). The most potent analog in the series was compound 7d (4-tert-butyl substituent), which achieved 28.6 ± 0.0003% inhibition (P = 0.00030) . The activity rank order was 7d > 7e > 7b > 7a > 7c. While 7e is not the most potent antiproliferative agent in this series, it uniquely combines measurable antiproliferative activity with the highest anti-angiogenic efficacy (see Evidence Item 1), a dual profile not observed for 7d or other analogs.

Antiproliferative MDA-MB-231 Breast cancer MTS assay

Distinct HTS Bioactivity Fingerprint: Dual GPR151 Activation and FBW7 Modulation Absent in Monohalogenated Analogs

CAS 398996-95-7 has been tested in at least four distinct HTS assays at The Scripps Research Institute Molecular Screening Center, registering activity in two orthogonal screens: a cell-based GPR151 PathHunter β-arrestin recruitment assay (AID 1508602) and an AlphaScreen-based biochemical assay for FBW7 activation (AID 1259310). It was also tested—and classified—in screens for MITF inhibition (AID 1259374) and RMI-FANCM interaction inhibition (AID 1159607) . In contrast, the monobromo analog 1-benzhydryl-4-[(4-bromophenyl)sulfonyl]piperazine and the 2-nitro analog 1-benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine have no publicly reported activity in these specific assays . This unique polypharmacology signature (GPR151 agonist + FBW7 modulator) represents a differentiation axis unrelated to the antiproliferative SAR and suggests utility in target identification or pathway deconvolution studies.

GPR151 FBW7 High-throughput screening Polypharmacology

Structural Differentiation: 2,5-Dibromo Substitution vs. 4-Bromo (Monohalogenated) and 2-Nitro Analogs

The 2,5-dibromo substitution pattern on the sulfonyl phenyl ring of CAS 398996-95-7 represents a key structural differentiator from closely related analogs. The monobromo analog (1-benzhydryl-4-[(4-bromophenyl)sulfonyl]piperazine) has only one bromine at the para position (MW 471.41) , while the 2-nitro analog (1-benzhydryl-4-(2-nitrobenzenesulfonyl)piperazine) replaces halogens with a nitro group, which alters both electronic properties and hydrogen-bonding capacity . The 2,5-dibromo configuration introduces two heavy halogen atoms capable of halogen bonding, increases molecular weight to 550.31, and modifies the steric and electrostatic surface of the sulfonyl pharmacophore. This structural distinction likely underlies the differential anti-angiogenic activity observed in vivo (see Evidence Item 1).

Halogen bonding SAR Crystal structure Molecular recognition

Recommended Research Application Scenarios for 1-Benzhydryl-4-((2,5-dibromophenyl)sulfonyl)piperazine (398996-95-7)


Dual-Mechanism Oncology Research: Combined Antiproliferative and Anti-Angiogenic Studies

Investigators studying the intersection of tumor cell proliferation and angiogenesis can leverage the unique dual activity profile of CAS 398996-95-7. The compound has demonstrated both direct antiproliferative effects on MDA-MB-231 breast cancer cells (20.6% inhibition at the tested concentration) and the highest anti-angiogenic efficacy among structurally related benzhydryl-sulfonyl-piperazines in the mouse EAT model . This makes it a valuable chemical probe for dissecting coordinated tumor growth and vascularization mechanisms, particularly in triple-negative breast cancer models where angiogenesis plays a critical role.

Orphan GPCR Target Identification: GPR151 Activator Probe for Habenular Signaling Studies

GPR151 is an orphan class A GPCR highly expressed in the habenula, a brain region implicated in addiction, mood regulation, and nicotine withdrawal. CAS 398996-95-7 has been identified as an activator in a cell-based GPR151 PathHunter β-arrestin recruitment assay at The Scripps Research Institute . Given the limited availability of pharmacological tools for GPR151, this compound can serve as a starting point for chemical probe development or as a reference agonist in habenular signaling studies, an application not supported by other benzhydryl-sulfonyl-piperazine analogs that lack documented GPR151 activity.

FBW7 Ubiquitin Ligase Pathway Modulation: Tool Compound for Protein Degradation Research

FBW7 (F-box/WD repeat-containing protein 7) is a tumor suppressor E3 ubiquitin ligase that targets oncoproteins such as c-Myc, cyclin E, and Notch for proteasomal degradation. CAS 398996-95-7 has demonstrated activity in an AlphaScreen-based biochemical FBW7 activator assay . Researchers focused on targeted protein degradation, ubiquitin-proteasome system pharmacology, or FBW7 substrate validation can utilize this compound as a chemical biology tool, with the understanding that its polypharmacology (concurrent GPR151 activity) must be accounted for in experimental design.

Halogen-Bonding and Sulfonyl Pharmacophore SAR Studies

The 2,5-dibromobenzenesulfonyl moiety of CAS 398996-95-7 provides a distinctive halogen-bonding surface that is absent in monohalogenated (e.g., 4-bromo) or nitro-substituted analogs . Medicinal chemistry groups conducting systematic SAR exploration of sulfonyl-piperazine scaffolds can employ this compound as a key reference point for understanding the contribution of dihalogen substitution to target binding, selectivity, and pharmacokinetic properties, leveraging the published synthetic protocol (nucleophilic substitution of 1-benzhydryl-piperazine with 2,5-dibromobenzenesulfonyl chloride) for analog generation.

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